Enhanced Lipophilicity (LogP) vs. Des-fluoro Analog for Improved Membrane Permeability
The presence of the 3-fluoro substituent in 1-Allyl-3-fluoro-2-trifluoromethyl-benzene significantly increases its lipophilicity compared to the des-fluoro analog 1-Allyl-3-(trifluoromethyl)benzene. The calculated LogP value for the target compound is 3.573 , which is 0.14 units higher than the LogP of 3.4339 for 1-Allyl-3-(trifluoromethyl)benzene . This quantifiable difference in partition coefficient translates to an approximately 38% increase in predicted membrane permeability, making the fluorinated analog more suitable for drug candidate optimization where improved passive diffusion is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.573 |
| Comparator Or Baseline | 1-Allyl-3-(trifluoromethyl)benzene, LogP = 3.4339 |
| Quantified Difference | ΔLogP = +0.1391 (approx. 38% increase in predicted permeability) |
| Conditions | Calculated LogP values from authoritative chemical databases |
Why This Matters
Procurement decisions for drug discovery and agrochemical research hinge on precise physicochemical property tuning; this compound offers a quantifiably higher lipophilicity than its des-fluoro analog, enabling more effective lead optimization.
